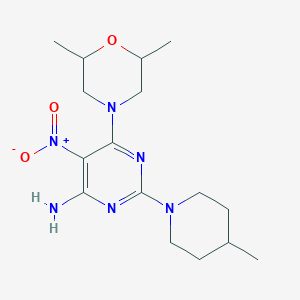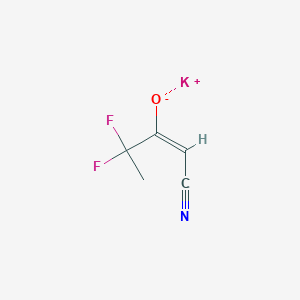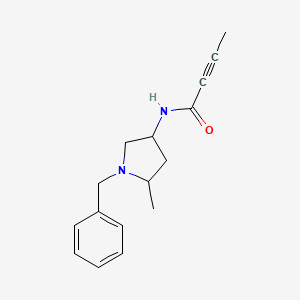
3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a fluoro group, a hydroxy-indene moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid and 1-hydroxy-2,3-dihydro-1H-indene.
Amide Bond Formation: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-hydroxy-2,3-dihydro-1H-indene to form the amide bond.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of greener solvents and reagents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the indene moiety can undergo oxidation to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-fluoro-N-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide.
Reduction: Formation of 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.
Medicine
Therapeutic Agents: Investigated for potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions. The hydroxy and methoxy groups contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-chlorobenzamide
- 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group may enhance the compound’s metabolic stability and improve its ability to cross biological membranes.
Properties
IUPAC Name |
3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-23-16-7-6-13(10-15(16)19)17(21)20-11-18(22)9-8-12-4-2-3-5-14(12)18/h2-7,10,22H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQCTNPSLXPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

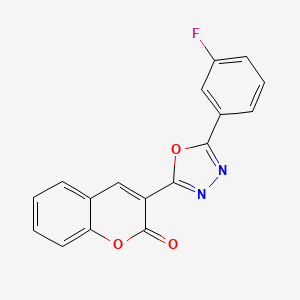
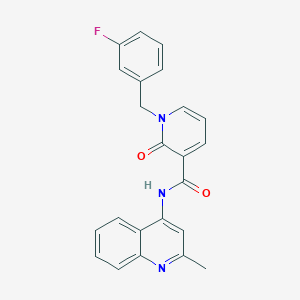
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2511318.png)
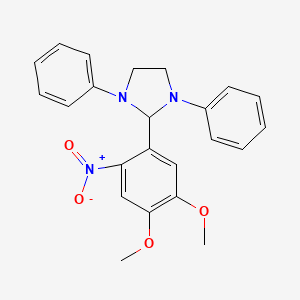

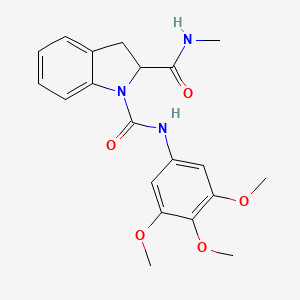
![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)
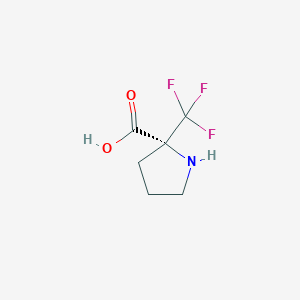
![1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2511328.png)
